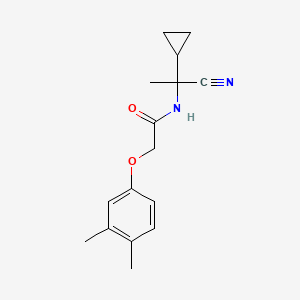![molecular formula C16H9FN2OS B2853200 (E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)-2-propenenitrile CAS No. 298219-43-9](/img/structure/B2853200.png)
(E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)-2-propenenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)-2-propenenitrile (hereafter referred to as 4-FTPT) is an organic compound belonging to the thiazole family. It is a colorless solid with a molecular formula of C13H9FN2S and a molecular weight of 246.26 g/mol. It has been used in a wide range of scientific research applications, including drug design, materials science, and biochemistry.
Aplicaciones Científicas De Investigación
4-FTPT has been used in a variety of scientific research applications. It has been used as a building block in drug design, as a reagent in materials science, and as a ligand in biochemistry. In drug design, 4-FTPT has been used as a scaffold to design a variety of novel compounds with potential therapeutic applications. In materials science, 4-FTPT has been used as a reagent in the synthesis of a variety of materials, including polymers and nanomaterials. In biochemistry, 4-FTPT has been used as a ligand to study enzyme-ligand interactions.
Mecanismo De Acción
The mechanism of action of 4-FTPT is not well understood. However, it is believed to act by binding to certain receptors in the body and modulating their activity. This modulation of receptor activity can lead to a variety of biochemical and physiological effects, which will be discussed in the next section.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FTPT are not well understood. However, it is believed to have a variety of effects on the body, including anti-inflammatory, anti-oxidant, and anti-microbial activities. It is also believed to have an effect on the immune system, as well as on the cardiovascular and nervous systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-FTPT in lab experiments has both advantages and limitations. One advantage is that it is a relatively inexpensive and readily available compound. Additionally, it is relatively stable and can be stored for long periods of time. A limitation is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a variety of potential future directions for 4-FTPT research. One potential direction is the further exploration of its potential therapeutic applications. Additionally, further research could be done to explore its potential as a reagent in materials science, as well as its potential as a ligand in biochemistry. Additionally, further research could be done to explore its biochemical and physiological effects on the body. Finally, further research could be done to explore the mechanism of action of 4-FTPT.
Métodos De Síntesis
4-FTPT can be synthesized using a variety of methods. One method involves the reaction of 4-fluorophenylthiazole with 2-furylacetyl chloride in the presence of a base such as pyridine. This results in a substitution reaction, producing 4-FTPT as the product. Another method involves the reaction of 4-fluorophenylthiazole with 2-furylacetic acid in the presence of a base such as sodium hydroxide. This reaction results in a condensation reaction, producing 4-FTPT as the product.
Propiedades
IUPAC Name |
2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2OS/c17-13-5-3-11(4-6-13)15-10-21-16(19-15)12(9-18)8-14-2-1-7-20-14/h1-8,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPQIBDANYVCJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


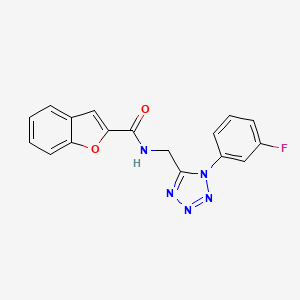
![2-(3,6-Diethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetic acid](/img/structure/B2853119.png)
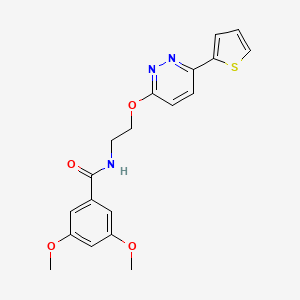
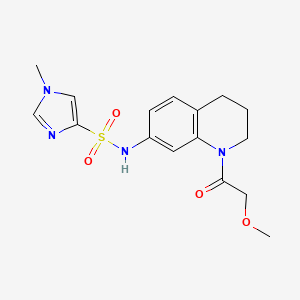

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]butanamide](/img/structure/B2853128.png)

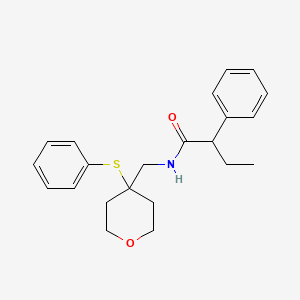

![(E)-4-(dimethylamino)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2853135.png)
![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2853136.png)

